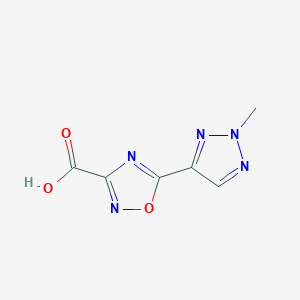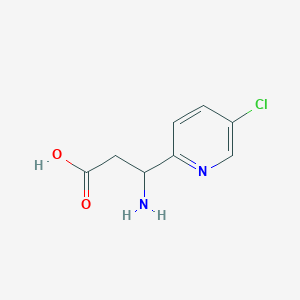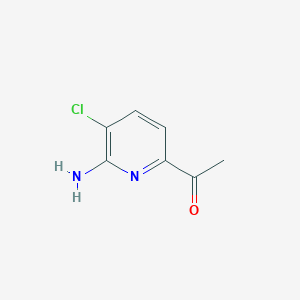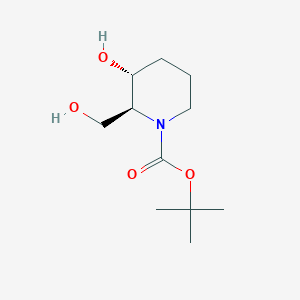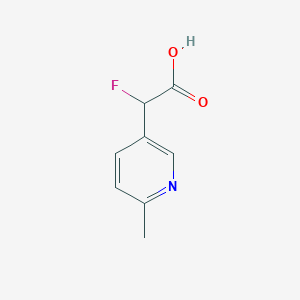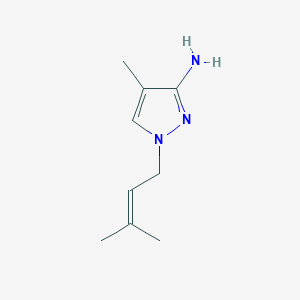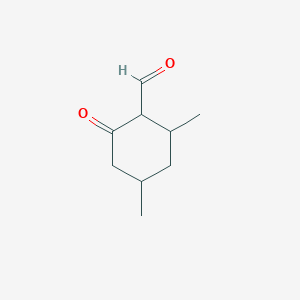
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is a derivative of cyclohexane, featuring two methyl groups at positions 2 and 4, a ketone group at position 6, and an aldehyde group at position 1. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of cyclohexanone derivatives. For instance, starting with 2,4-dimethylcyclohexanone, the compound can be synthesized by introducing an aldehyde group at the 1-position through formylation reactions. This process typically involves the use of reagents such as formic acid or formaldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are used to facilitate the formylation and oxidation reactions. The reaction conditions are optimized to maintain the stability of the compound and prevent over-oxidation or unwanted side reactions .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone and aldehyde groups can be reduced to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed
Oxidation: 2,4-Dimethyl-6-oxocyclohexane-1-carboxylic acid
Reduction: 2,4-Dimethyl-6-hydroxycyclohexane-1-methanol
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde involves its interaction with various molecular targets, including enzymes and receptors. The aldehyde and ketone groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. This compound can also participate in redox reactions, influencing cellular oxidative stress pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Oxocyclohexane-1-carbaldehyde: Similar structure but lacks the methyl groups at positions 2 and 4.
3,3-Dimethyl-5-oxocyclohexane-1-carbaldehyde: Similar structure but with different positions of the methyl groups and ketone.
Uniqueness
2,4-Dimethyl-6-oxocyclohexane-1-carbaldehyde is unique due to the specific positioning of its functional groups, which imparts distinct reactivity and properties. The presence of both methyl groups and the ketone and aldehyde functionalities allows for a wide range of chemical transformations and applications .
Propiedades
Fórmula molecular |
C9H14O2 |
|---|---|
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-oxocyclohexane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O2/c1-6-3-7(2)8(5-10)9(11)4-6/h5-8H,3-4H2,1-2H3 |
Clave InChI |
SISCTFZCGQLTIH-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(C(C(=O)C1)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


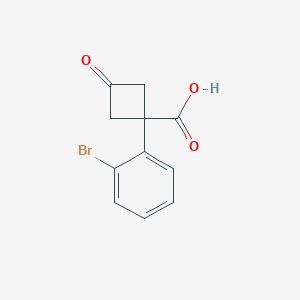
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminocyclopropanecarboxylate](/img/structure/B13062754.png)


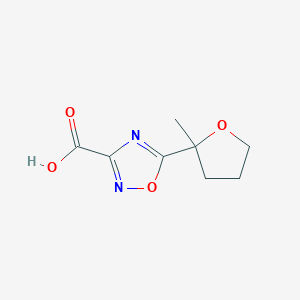
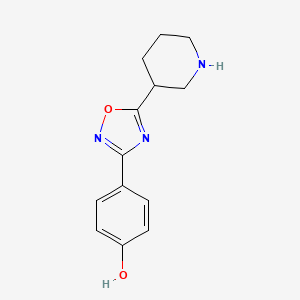
![tert-ButylN-[2-(1-hydroxyethenyl)cyclopentyl]carbamate](/img/structure/B13062801.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-methylhexanoic acid](/img/structure/B13062812.png)
